

(2S,5S)-Censavudine chemical structure and properties

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Compound of Interest

Compound Name: (2S,5S)-Censavudine

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An In-depth Technical Guide to **(2S,5S)-Censavudine**

Abstract

Censavudine, also known by its developmental codes BMS-986001 and OBP-601, is a nucleoside reverse transcriptase inhibitor (NRTI) initially investigated for the treatment of HIV-1 infection.[1][2] It is a 4'-ethynyl-substituted analog of stavudine (d4T) designed to offer a better safety profile, particularly concerning mitochondrial toxicity, which is a known issue with first-generation NRTIs.[3][4] While its development for HIV was discontinued, Censavudine is now being explored for neurodegenerative and aging-related diseases.[5][6] This document provides a comprehensive technical overview of **(2S,5S)-Censavudine**, detailing its chemical structure, physicochemical properties, pharmacological activity, relevant experimental protocols, and mechanism of action.

Chemical Identity and Physicochemical Properties

(2S,5S)-Censavudine is the specific enantiomer of Censavudine, a synthetic pyrimidine nucleoside analog.[7] Its core structure consists of a dihydrofuran ring linked to a thymine base, with a characteristic ethynyl group at the 4' position.

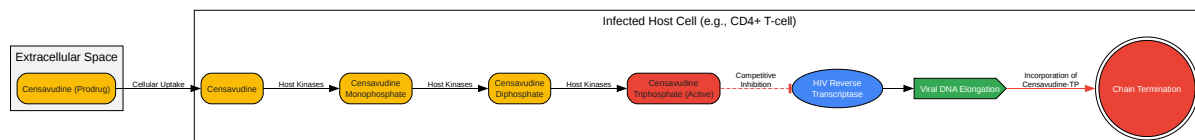
Table 1: Chemical and Physical Properties of **(2S,5S)-Censavudine**

Property	Value	Reference(s)
IUPAC Name	1-[(2R,5R)-5-ethynyl-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione	[3][8]
Synonyms	Festonavir, BMS-986001, OBP-601, 4'-Ethynyl-d4T, (2S,5S)-Festonavir	[3][7][9]
CAS Number	634907-30-5	[3][8][9]
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₄	[2][3][8]
Molecular Weight	248.24 g/mol	[2][3][8]
Melting Point	196-209 °C	[10]
Appearance	Solid	[10]
InChI Key	OSYWBJSVKUFFSU-SKDRFNHKSA-N	[3][8]
SMILES	CC1=CN([C@@H]2O--INVALID-LINK--(C=C2)C#C)C(=O)NC1=O	[2]

Pharmacology

Mechanism of Action

As a nucleoside analog, Censavudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form. This process is catalyzed by host cell kinases. The resulting Censavudine triphosphate acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme. It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain. Upon incorporation, the absence of a 3'-hydroxyl group on the Censavudine moiety prevents the formation of the next 3',5'-phosphodiester bond, leading to premature termination of DNA chain elongation and thereby inhibiting viral replication.[11]



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Caption: Intracellular activation and mechanism of action of Censavudine.

Antiviral Activity

Censavudine has demonstrated potent activity against various strains of HIV. Notably, it shows greater in vitro activity against HIV-2 than HIV-1.[9][12] Its efficacy extends to HIV strains resistant to other NRTIs, making it a potential option for multi-drug resistant infections.[3]

Table 2: In Vitro Antiviral Activity of Censavudine (BMS-986001)

Virus Isolate	Assay Type	EC ₅₀ Range (nM)	Average EC ₅₀ (nM)	Reference(s)
HIV-1	Single-cycle	450 - 890	610 ± 200	[9][12]
HIV-2	Single-cycle	30 - 81	64 ± 18	[9][12]

Experimental Protocols

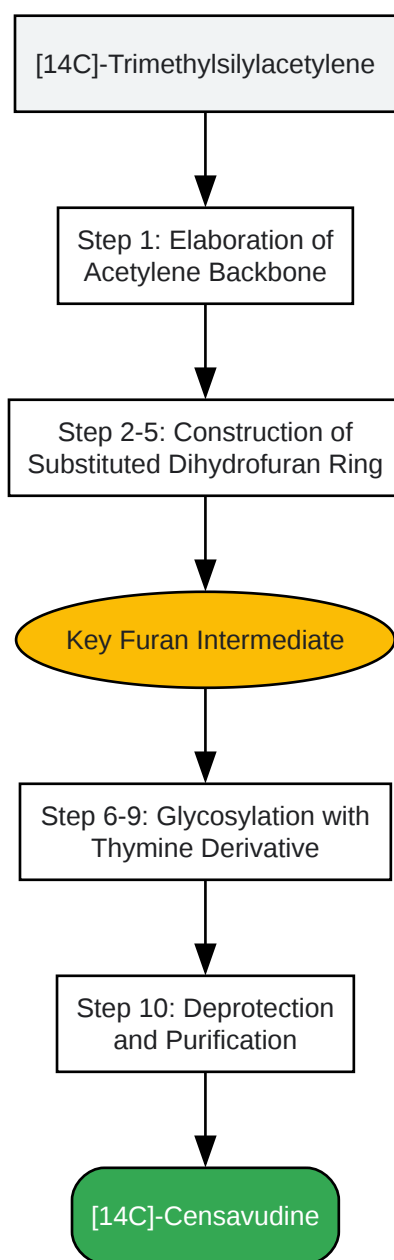
Chemical Synthesis

A definitive, step-by-step protocol for the synthesis of **(2S,5S)-Censavudine** is proprietary. However, published literature outlines the general strategies employed for isotopically labeled versions, which shed light on the core chemical transformations.

3.1.1. Synthesis of Carbon-14 Labeled Censavudine

A 10-step synthesis was developed to produce [^{14}C]-Censavudine for use in human absorption, distribution, metabolism, and excretion (ADME) studies.[\[13\]](#)

- **Starting Material:** The synthesis begins with [^{14}C]-labeled trimethylsilylacetylene.[\[13\]](#)
- **Key Steps:** The process involves the construction of the substituted dihydrofuran ring, followed by glycosylation with a thymine derivative to form the nucleoside structure. The specific details of the coupling and cyclization reactions are complex.
- **Overall Yield:** The 10-step process resulted in a 9% overall yield.[\[13\]](#)
- **Final Product Purity:** The final compound achieved 99% radiochemical and UV purity.[\[13\]](#)



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Caption: Generalized workflow for the synthesis of [14C]-Censavudine.

3.1.2. Synthesis of Deuterium Labeled Censavudine

For use as an internal standard in mass spectrometry assays, a deuterium-labeled analog was synthesized.

- Starting Material: The synthesis utilized [D₄]-thymine.^[13]

- Process: A more concise 2-step synthesis was employed.[\[13\]](#)
- Overall Yield: This route provided a 68% overall yield with 99% UV purity.[\[13\]](#)

Bioanalytical Methodology: LC-MS/MS Assay

The quantification of Censavudine and its active triphosphate metabolite from biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. An ion-pairing liquid chromatography/tandem mass spectrometry (LC-MS/MS) assay has been developed for this purpose.[\[3\]](#)

- Objective: To quantify the triphosphate metabolite of Censavudine in peripheral blood mononuclear cells (PBMCs).
- Sample Preparation:
 - Isolate PBMCs from whole blood samples via density gradient centrifugation.
 - Lyse the cells to release intracellular components.
 - Perform protein precipitation to remove interfering macromolecules.
 - Employ solid-phase extraction (SPE) for sample cleanup and concentration of the analyte.
- Chromatography:
 - Technique: Ion-pairing reversed-phase HPLC. An ion-pairing agent (e.g., a volatile amine) is added to the mobile phase to improve the retention and separation of the highly polar triphosphate metabolite on a C18 column.
 - Mobile Phase: A gradient of an aqueous buffer (containing the ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol).
- Detection:
 - Technique: Tandem Mass Spectrometry (MS/MS) with a triple quadrupole instrument.

- Ionization: Electrospray ionization (ESI) in negative mode is typically used for phosphorylated species.
- Analysis: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. Specific precursor-to-product ion transitions for Censavudine triphosphate and the stable isotope-labeled internal standard are monitored.

Clinical Development and Current Status

Censavudine was initially developed by Bristol Myers Squibb for the treatment of HIV infection and progressed to Phase IIb clinical trials.^{[1][11]} However, development for this indication was later discontinued.^[5]

More recently, Transposon Therapeutics has begun investigating Censavudine (as TPN-101) for its potential in treating neurodegenerative and inflammatory diseases driven by retrotransposon activity. It is currently in Phase II trials for conditions including Aicardi-Goutieres syndrome, Amyotrophic Lateral Sclerosis (ALS), and Frontotemporal Dementia (FTD).^{[5][6]} This shift in focus highlights a novel therapeutic application for reverse transcriptase inhibitors beyond antiviral therapy.

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